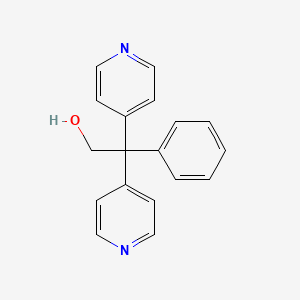

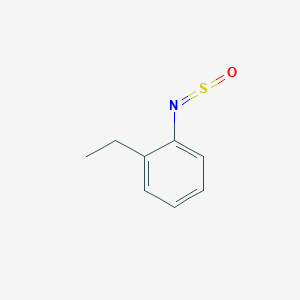

![molecular formula C8H8F3N3O3 B2531650 2-({[5-氧代-3-(三氟甲基)-1,5-二氢-4H-吡唑-4-亚甲基]甲基}氨基)乙酸甲酯 CAS No. 338975-50-1](/img/structure/B2531650.png)

2-({[5-氧代-3-(三氟甲基)-1,5-二氢-4H-吡唑-4-亚甲基]甲基}氨基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, methyl 2-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The compound is structurally related to various pyrazole derivatives that have been synthesized and studied for their chemical properties and potential applications in different fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be complex and is highly dependent on the nature of the starting materials and reaction conditions. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate did not yield the expected product but instead formed an alternative cyclic imide product, as fully characterized by NMR and X-ray crystallography . This highlights the sensitivity of cyclization reactions to the reagents used and the reaction medium's acidity. Similarly, the synthesis of methyl (5-oxopyrazol-3-yl)acetate N,S-ketene acetal, a related compound, involved the addition to methylthiocyanate C≡N bond in the presence of Ni(OAc)2, which was then used as a synthon in the synthesis of new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their reactivity and biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in the study of alternative cyclic imide products and tetrasubstituted pyrazoles . The tautomeric forms of bicyclic products in solution can vary according to their substitution pattern, which is important for understanding their chemical behavior .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of a wide array of heterocyclic compounds. For example, 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was used as a starting material for the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as stability, solubility, and reactivity, are essential for their practical applications. The fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for instance, has good stability in both acidic and basic solutions, which is beneficial for further manipulation and structural analysis . The hydrophobic nature of this fluorescent tag allows for analysis in reversed-phase HPLC . Similarly, the fast and efficient synthesis of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes under solvent-free conditions indicates the potential for environmentally benign synthetic processes .

科学研究应用

化学修饰和合成

2-({[5-氧代-3-(三氟甲基)-1,5-二氢-4H-吡唑-4-亚甲基]甲基}氨基)乙酸甲酯参与了各种含氟杂环衍生物的合成,表明其在化学反应中作为多用途中间体的作用。一项研究探索了其与 1,3-双亲核试剂的反应,导致形成 3-甲基-1-苯基吡唑-5-酮衍生物,表明其在生成含氟杂环的生物活性酰胺和胺中得到应用 (Sokolov & Aksinenko, 2012)。

多组分合成

该化合物已被用于无溶剂和“水相”多组分组装工艺中,以创建特定的化学支架,如 2-氨基-4-(1H-吡唑-4-基)-4H-色烯,它们具有潜在的生物医学应用,并用于治疗人类炎性 TNFα 介导的疾病 (Elinson et al., 2014)。

抗菌和抗氧化特性

2-({[5-氧代-3-(三氟甲基)-1,5-二氢-4H-吡唑-4-亚甲基]甲基}氨基)乙酸甲酯的一些衍生物已被合成并评估了其抗菌和抗氧化活性。这表明该化合物在开发新的治疗剂方面具有潜力 (Sonia et al., 2013)。

复杂分子的构建

该化合物可用作吡唑并[4,3-c]吡啶等复杂分子的构建模块,表明其在合成具有潜在药用价值的新型化合物中的重要性 (Prezent et al., 2016)。

属性

IUPAC Name |

methyl 2-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O3/c1-17-5(15)3-12-2-4-6(8(9,10)11)13-14-7(4)16/h2H,3H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVWKNHOOHDQKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN=CC1=C(NNC1=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

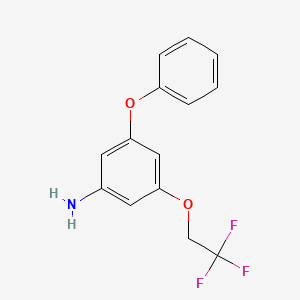

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2531571.png)

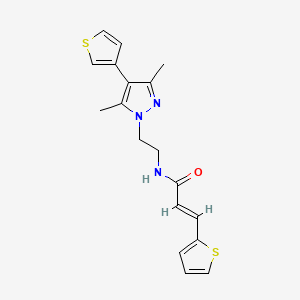

![3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2531575.png)

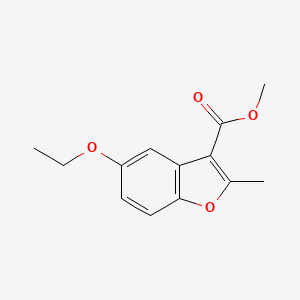

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2531577.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2531578.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2531579.png)

![7-(4-Ethylpiperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2531581.png)

![2-[1-(4-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2531582.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2531586.png)

![2-{4-[(4-Fluorophenyl)carbonyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2531589.png)